molecular formula C14H20N2O2S B2417783 tert-butyl (S)-2-phenyl-1-thiocarbamoylethylcarbamate CAS No. 99281-95-5

tert-butyl (S)-2-phenyl-1-thiocarbamoylethylcarbamate

Cat. No. B2417783
CAS RN: 99281-95-5
M. Wt: 280.39
InChI Key: NMNBNAKCWAWQSR-NSHDSACASA-N
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Description

The compound is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid and have the general structure R1O(C=O)NR2R3, where R1 is an organic group, and R2 and R3 can be organic groups or hydrogen . The tert-butyl group is a four-carbon alkyl radical or substituent group with the general chemical formula −C4H9 .


Chemical Reactions Analysis

Carbamates can undergo a variety of reactions, including hydrolysis and reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, tert-butyl alcohol, a related compound, is a colorless solid that is miscible with water, ethanol, and diethyl ether .

Scientific Research Applications

Organic Synthesis and Drug Discovery

Thioamides, including BOC-L-PHENYLALANINE THIOAMIDE, serve as ‘single-atom’ isosteres of amide bonds. They find broad applications in organic synthesis, biochemistry, and drug discovery . Specifically, BOC-L-PHENYLALANINE THIOAMIDE can be used as a building block for various organic molecules due to its unique properties.

Activation of N–C(S) Thioamide Bonds

A groundbreaking strategy involves activating N–C(S) thioamide bonds through ground-state destabilization. This concept relies on two key factors:

Transamidation with Nucleophilic Amines

BOC-L-PHENYLALANINE THIOAMIDE can undergo transamidation with nucleophilic amines. The process involves replacing the thioamide group with an amino group, leading to diverse products. This reaction has implications in the development of novel synthetic methods .

Self-Assembly and Nanotube Formation

Dipeptide biomaterials, including BOC-L-PHENYLALANINE THIOAMIDE, can self-assemble into nanotubes. These nanotubes exhibit piezoelectric properties, converting mechanical forces into electricity. Applications include tissue engineering and drug delivery .

Photophysics and Excited-State Dynamics

In the context of related compounds, BOC-L-PHENYLALANINE THIOAMIDE shows interesting photophysical behavior. Its excited-state dynamics, absorption peaks, and energy transfer properties are relevant for understanding its behavior in complex environments .

Catalysis and Organic Transformations

Thioamides, including BOC-L-PHENYLALANINE THIOAMIDE, can participate in metal-free, metal-catalyzed, and metal-promoted reactions. Their unique reactivity patterns make them valuable in catalysis and organic transformations .

Safety And Hazards

The safety and hazards would also depend on the specific structure of the compound. For example, tert-butyl alcohol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable, can cause serious eye irritation, and may be harmful if inhaled .

Future Directions

The future directions would depend on the specific applications of the compound. For example, protecting groups like the tert-butyl group are widely used in peptide synthesis, and research in this area continues to evolve .

properties

IUPAC Name

tert-butyl N-[(2S)-1-amino-3-phenyl-1-sulfanylidenepropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c1-14(2,3)18-13(17)16-11(12(15)19)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H2,15,19)(H,16,17)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNBNAKCWAWQSR-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (S)-2-phenyl-1-thiocarbamoylethylcarbamate

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